1-Benzhydryl-3-chloroazetidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

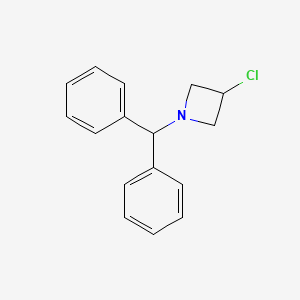

1-Benzhydryl-3-chloroazetidine is an organic compound with the molecular formula C16H16ClN. It is a heterocyclic compound containing a nitrogen atom within a four-membered azetidine ring. The compound is characterized by the presence of a benzhydryl group and a chlorine atom attached to the azetidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzhydryl-3-chloroazetidine can be synthesized through several synthetic routes. One common method involves the reaction of benzhydryl chloride with azetidine in the presence of a base such as sodium hydride. The reaction typically occurs in an aprotic solvent like dimethylformamide at elevated temperatures. The resulting product is then purified through recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure purity and consistency .

Chemical Reactions Analysis

Types of Reactions: 1-Benzhydryl-3-chloroazetidine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation Reactions: The benzhydryl group can be oxidized to form benzhydryl alcohol or benzhydryl ketone using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The azetidine ring can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride

Common Reagents and Conditions:

Substitution: Nucleophiles (amines, thiols), bases (sodium hydride), solvents (dimethylformamide).

Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, dichloromethane).

Reduction: Reducing agents (lithium aluminum hydride), solvents (ether, tetrahydrofuran).

Major Products:

- Substitution reactions yield various substituted azetidines.

- Oxidation reactions produce benzhydryl alcohol or benzhydryl ketone.

- Reduction reactions yield the corresponding amine .

Scientific Research Applications

1-Benzhydryl-3-chloroazetidine has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Benzhydryl-3-chloroazetidine involves its interaction with specific molecular targets. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites on biomolecules such as DNA, proteins, and enzymes. This interaction can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of cell death. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

1-Benzhydryl-3-chloroazetidine can be compared with other similar compounds, such as:

1-Benzhydryl-3-iodoazetidine: Similar structure but with an iodine atom instead of chlorine

3-Chloro-1-(diphenylmethyl)azetidine: Another name for this compound, highlighting its structural features.

Azetidine, 3-chloro-1-(diphenylmethyl)-: Another synonym for the compound, emphasizing its azetidine ring and substituents

Uniqueness: this compound is unique due to its specific combination of a benzhydryl group and a chlorine atom on the azetidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Biological Activity

1-Benzhydryl-3-chloroazetidine is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound, characterized by its azetidine ring structure and a benzhydryl substituent, has been investigated for various therapeutic applications, particularly its antimicrobial and antifungal properties.

Chemical Structure and Properties

The molecular formula of this compound is C16H18ClN, with a molecular weight of approximately 273.77 g/mol. The presence of the chlorine atom at the third position of the azetidine ring is significant as it influences the compound's reactivity and interaction with biological targets.

This compound functions primarily as an alkylating agent , which means it can form covalent bonds with nucleophilic sites on biomolecules such as DNA, proteins, and enzymes. This interaction can lead to:

- Inhibition of enzyme activity : By binding to active sites on enzymes, the compound may disrupt metabolic pathways.

- Disruption of cellular processes : The covalent modifications can interfere with normal cellular functions, potentially leading to apoptosis (programmed cell death).

- Antimicrobial effects : Preliminary studies indicate that the compound exhibits activity against various microorganisms, suggesting its potential use in treating infections.

Antimicrobial and Antifungal Properties

Research has shown that this compound possesses notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains and fungi. The following table summarizes some key findings from these studies:

| Microorganism | Activity Observed | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibitory effect | |

| Escherichia coli | Moderate inhibition | |

| Candida albicans | Significant antifungal activity |

These findings suggest that this compound could be a candidate for further development as an antimicrobial agent.

Case Studies and Research Findings

A number of studies have explored the biological implications of this compound. For instance, a study focused on its role in inhibiting histone deacetylases (HDACs), which are critical in regulating gene expression. The compound was found to exhibit selective inhibition of HDAC6 with nanomolar IC50 values, indicating strong potential for use in cancer therapy where HDAC inhibition is beneficial.

Clinical Implications

While there are no extensive clinical trials specifically involving this compound reported in the literature, its structural analogs have been studied in various clinical settings. For example, related azetidine compounds have shown promise in treating conditions such as cancer and infections due to their ability to modulate cellular pathways.

Properties

IUPAC Name |

1-benzhydryl-3-chloroazetidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClN/c17-15-11-18(12-15)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIYZKCLFOGVBNG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30344520 |

Source

|

| Record name | 1-Benzhydryl-3-chloroazetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30344520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.76 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959256-87-2 |

Source

|

| Record name | 1-Benzhydryl-3-chloroazetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30344520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.